1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane
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Overview
Description
1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Hydroxylation: Introduction of hydroxyl groups to the aromatic rings.
Methoxylation: Addition of methoxy groups.
Epoxidation: Formation of the epoxy group through the reaction of an alkene with a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of epoxy groups to diols.
Substitution: Replacement of hydroxyl or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane exerts its effects involves interactions with various molecular targets and pathways. For instance:
Antioxidant Activity: The compound can neutralize free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: The compound could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane: Lacks methoxy groups, which may affect its reactivity and biological activity.
1,5-Epoxy-3-hydroxy-1-(3,4-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane: Contains additional methoxy groups, potentially altering its chemical properties.
Uniqueness
1,5-Epoxy-3-hydroxy-1-(3,4-dihydroxy-5-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H26O7 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-[(2S,4S,6S)-4-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]oxan-2-yl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C21H26O7/c1-26-19-7-12(4-6-16(19)23)3-5-15-10-14(22)11-18(28-15)13-8-17(24)21(25)20(9-13)27-2/h4,6-9,14-15,18,22-25H,3,5,10-11H2,1-2H3/t14-,15-,18-/m0/s1 |
InChI Key |
YYPVGAJJYQQFMX-MPGHIAIKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)[C@@H]2C[C@H](C[C@@H](O2)CCC3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2CC(CC(O2)CCC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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